

# LLC355 Autophagy-Tethering Compound: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LLC355    |           |
| Cat. No.:            | B15605079 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides an in-depth technical overview of the novel autophagy-tethering compound (ATTEC), **LLC355**. **LLC355** is a potent and specific degrader of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers. By hijacking the cellular autophagy pathway, **LLC355** offers a promising therapeutic strategy for targeting DDR1-dependent malignancies. This guide details the mechanism of action, quantitative performance, and the experimental protocols utilized in the characterization of **LLC355**, providing a comprehensive resource for researchers in oncology and drug discovery.

# Introduction to LLC355 and Autophagy-Tethering Compounds (ATTECs)

Autophagy-tethering compounds (ATTECs) are a novel class of small molecules designed to selectively eliminate target proteins by linking them to the autophagy pathway, a cellular degradation process. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, ATTECs hijack the autophagosome machinery for lysosomal degradation of the target protein.[1][2] This approach is particularly promising for degrading proteins that are resistant to proteasomal degradation or for clearing protein aggregates.



**LLC355** is a first-in-class ATTEC that specifically targets Discoidin Domain Receptor 1 (DDR1) for degradation.[3][4][5] DDR1 is a receptor tyrosine kinase that, upon binding to collagen, activates downstream signaling pathways involved in cell proliferation, migration, and invasion. [6][7][8] Overexpression and aberrant activation of DDR1 are associated with the progression of various cancers, making it an attractive therapeutic target.[5][9] **LLC355** is a bifunctional molecule composed of a DDR1-binding ligand and an LC3-binding moiety, connected by a chemical linker.[10][11] This design allows **LLC355** to simultaneously engage both DDR1 and the autophagosome-associated protein Microtubule-associated protein 1A/1B-light chain 3 (LC3), thereby tethering DDR1 to the autophagosome for subsequent degradation.[1][2][12]

### Mechanism of Action of LLC355

The mechanism of action of **LLC355** involves the formation of a ternary complex between DDR1, **LLC355**, and LC3, leading to the selective engulfment of DDR1 by the autophagosome and its subsequent degradation within the lysosome.

Signaling Pathway of **LLC355**-induced DDR1 Degradation:









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. ATTEC Technology Creative Biolabs [creative-biolabs.com]
- 2. ATTEC: a potential new approach to target proteinopathies PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]

## Foundational & Exploratory





- 4. Collection Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by discoidin domain receptor 1 in cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting lipid droplets for autophagic degradation by ATTEC PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LLC355 Autophagy-Tethering Compound: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605079#what-is-llc355-autophagy-tethering-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com